
(2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: is a heterocyclic compound that belongs to the class of pyridines and pyrrolidines It is characterized by the presence of an ethylthio group attached to a pyridine ring, which is further connected to a pyrrolidine ring and a phenylmethanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The starting material, 2-bromo-3-ethylthiopyridine, is reacted with a suitable nucleophile to introduce the ethylthio group.
Formation of the Pyrrolidine Ring: The intermediate is then subjected to a cyclization reaction to form the pyrrolidine ring.
Introduction of the Phenylmethanone Group: The final step involves the acylation of the pyrrolidine ring with benzoyl chloride to introduce the phenylmethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and bases.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: Used as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The ethylthio group and the pyridine ring can interact with enzymes or receptors, leading to modulation of their activities. The phenylmethanone group can further enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- (2-(2-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(methyl)methanone
Comparison:
- Structural Differences: The presence of different substituents (e.g., methylthio vs. ethylthio) can lead to variations in chemical reactivity and biological activity.
- Unique Features: (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which can result in distinct properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H20N2OS |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
[2-(2-ethylsulfanylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H20N2OS/c1-2-22-17-15(10-6-12-19-17)16-11-7-13-20(16)18(21)14-8-4-3-5-9-14/h3-6,8-10,12,16H,2,7,11,13H2,1H3 |
InChIキー |
RMXZTDMPALRYPE-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


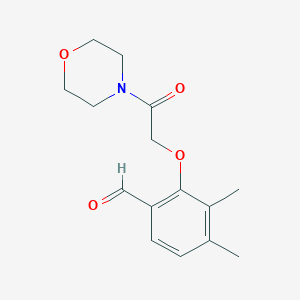
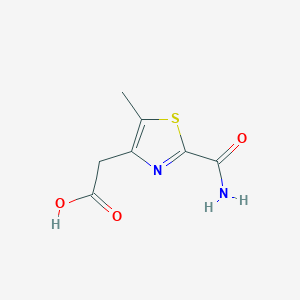
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
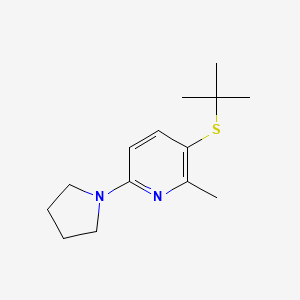
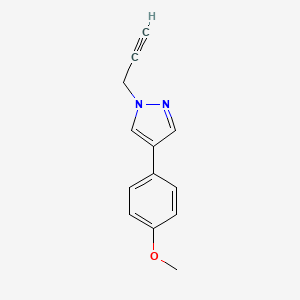
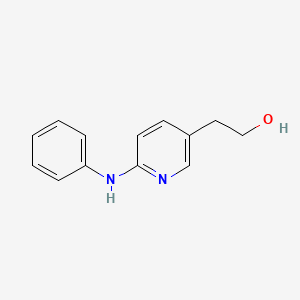
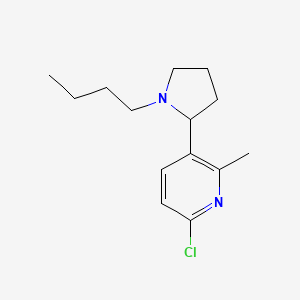
![6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11800359.png)


![4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine](/img/structure/B11800374.png)


![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
